molecular formula C9H11ClO3 B8176697 4-Chloro-2-(2-methoxyethoxy)phenol

4-Chloro-2-(2-methoxyethoxy)phenol

Cat. No.: B8176697
M. Wt: 202.63 g/mol
InChI Key: CQIWUETZURFQHA-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-methoxyethoxy)phenol is a substituted phenolic compound characterized by a chlorine atom at the 4-position and a 2-methoxyethoxy group at the 2-position of the phenol ring. This structure combines lipophilic (chlorine) and hydrophilic (methoxyethoxy) moieties, influencing its solubility, reactivity, and biological interactions.

The methoxyethoxy chain enhances solubility in polar solvents compared to simpler chlorophenols, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

4-chloro-2-(2-methoxyethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIWUETZURFQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-methoxyethoxy)phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenol with 2-(2-methoxyethoxy)ethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, with the use of a strong acid or base to facilitate the formation of the ether linkage .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-(2-methoxyethoxy)phenol may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methoxyethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can produce a variety of substituted phenols .

Scientific Research Applications

4-Chloro-2-(2-methoxyethoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methoxyethoxy)phenol involves its interaction with biological targets, such as enzymes and cell membranes. The phenolic group can disrupt cell membranes by interacting with lipid bilayers, leading to cell lysis. Additionally, the compound can inhibit enzyme activity by binding to active sites and interfering with substrate binding .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Environmental Behavior

Chlorophene (4-Chloro-2-(phenylmethyl)phenol)

  • Structure : Benzyl group at the 2-position.
  • Reactivity: Undergoes rapid oxidation by manganese oxides (e.g., δ-MnO₂), forming coupling products and quinones. The benzyl group’s electron-withdrawing nature increases reactivity compared to methoxyethoxy-substituted analogs .
  • Environmental Impact: Higher hydrophobicity (log P ~3.5) promotes soil adsorption, whereas the methoxyethoxy group in 4-Chloro-2-(2-methoxyethoxy)phenol may reduce persistence due to enhanced solubility .

4-Chloro-2-(4-chlorophenoxy)phenol

  • Structure: Chlorophenoxy group at the 2-position.
  • Reactivity: Forms via oxidative coupling of 4-chlorophenol. The C-O dimerization contrasts with methoxyethoxy’s ether linkage, which may resist enzymatic or chemical cleavage .
  • Applications: Serves as a model for studying pollutant transformation, whereas 4-Chloro-2-(2-methoxyethoxy)phenol’s applications are more aligned with synthetic intermediates .

4-Chloro-2-(1-methylethyl)phenol

  • Structure : Branched isopropyl group at the 2-position.
  • Formation : Generated during FeCl₃-catalyzed pyrolysis. The isopropyl group increases volatility compared to the methoxyethoxy chain, influencing thermal degradation pathways .

Zinc Complexes of Schiff Bases

  • Structure: Piperazine-ethylimino groups.
  • Toxicity: Low acute toxicity in hematological and biochemical assays. Methoxyethoxy-substituted phenols may similarly form metal complexes but with altered stability due to steric effects .

Physical and Chemical Properties

Compound Substituent (2-position) log P* Solubility Key Reactivity/Applications
4-Chloro-2-(2-methoxyethoxy)phenol Methoxyethoxy ~2.1 High in polar solvents Pharmaceutical intermediate, oxidation studies
Chlorophene Benzyl ~3.5 Low Antibacterial agent, environmental pollutant
4-Chloro-2-(4-chlorophenoxy)phenol Chlorophenoxy ~3.8 Moderate Oxidative coupling product, pollutant model
4-Chloro-2-(1-methylethyl)phenol Isopropyl ~2.9 Moderate Pyrolysis byproduct, volatile organic
Oxadiazole derivatives Oxadiazole-aryl ~2.5–3.2 Variable Anticancer, antimicrobial agents

*Estimated log P values based on substituent contributions.

Key Research Findings

  • Environmental Reactivity: Methoxyethoxy-substituted phenols are less reactive toward manganese oxide-mediated oxidation than chlorophene, likely due to electron-donating effects of the ether group .
  • Biological Efficacy : Structural analogs with bulky substituents (e.g., oxadiazole, Schiff bases) show enhanced bioactivity, suggesting that the methoxyethoxy group may need further derivatization for therapeutic optimization .
  • Synthetic Utility : The methoxyethoxy group’s polarity facilitates its use in cross-coupling reactions, as seen in its boronic acid derivative’s role in Suzuki-Miyaura reactions .

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